molecular formula C14H9ClN2 B8568722 5-Chloro-8-phenyl-1,6-naphthyridine

5-Chloro-8-phenyl-1,6-naphthyridine

Cat. No.: B8568722
M. Wt: 240.69 g/mol
InChI Key: YGXPELOLBGVPOK-UHFFFAOYSA-N
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Description

5-Chloro-8-phenyl-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-phenyl-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with phenylhydrazine, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-phenyl-1,6-naphthyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding naphthyridine oxides.

    Reduction: Formation of 8-Phenyl-1,6-naphthyridine.

    Substitution: Formation of 8-Phenyl-5-methoxy-1,6-naphthyridine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties, particularly in the treatment of certain types of cancer.

    Industry: Used in the development of new materials with specific photophysical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-8-phenyl-1,6-naphthyridine involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit the activity of certain enzymes involved in cell proliferation. This inhibition leads to the induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but it is known to interact with DNA and disrupt its replication.

Comparison with Similar Compounds

Similar Compounds

    8-Phenyl-1,6-naphthyridine: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    5-Chloro-1,6-naphthyridine: Lacks the phenyl group, which may influence its binding affinity to molecular targets.

    8-Phenyl-5-methoxy-1,6-naphthyridine: Substitution of chlorine with a methoxy group, which may alter its chemical properties.

Uniqueness

5-Chloro-8-phenyl-1,6-naphthyridine is unique due to the presence of both the phenyl and chlorine groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H9ClN2

Molecular Weight

240.69 g/mol

IUPAC Name

5-chloro-8-phenyl-1,6-naphthyridine

InChI

InChI=1S/C14H9ClN2/c15-14-11-7-4-8-16-13(11)12(9-17-14)10-5-2-1-3-6-10/h1-9H

InChI Key

YGXPELOLBGVPOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C3=C2N=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

12.1 ml (130 mmol) of phosphoryl chloride are added dropwise at room temperature to a suspension of 22.2 g (100 mmol) of 8-phenyl-1,6-naphthyridin-5(6H)-one [173773-04-1] in 100 ml of toluene. After addition of 5 drops of N,N-dimethylaniline, the reaction mixture is heated under reflux for 5 h. After cooling, the reaction mixture is diluted with 300 ml of toluene, poured onto 1000 g of ice and rendered alkaline (pH about 9) by addition of 5 N NaOH. The organic phase is separated off, washed once with 300 ml of sat. sodium chloride solution, dried over magnesium sulfate, and the toluene is removed in vacuo. Yield: 22.9 g (95 mmol), 95%. Purity: >95% according to 1H-NMR.
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12.1 mL
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reactant
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22.2 g
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reactant
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100 mL
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solvent
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[Compound]
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ice
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1000 g
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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catalyst
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300 mL
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solvent
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